molecular formula C23H29Cl3N2O2 B13929826 N-(3,4-dichlorophenyl)-N-{1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl}propionamide hydrochloride

N-(3,4-dichlorophenyl)-N-{1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl}propionamide hydrochloride

Cat. No.: B13929826
M. Wt: 471.8 g/mol
InChI Key: UCGCVACIAVOCOI-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-N-{1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl}propionamide hydrochloride is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a piperidine ring, a dichlorophenyl group, and a methoxyphenyl group. Its applications span across chemistry, biology, medicine, and industry, making it a versatile and valuable compound for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-N-{1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl}propionamide hydrochloride typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3,4-dichlorophenylacetonitrile with a suspension of lithium aluminum hydride (LiAlH4) in dry diethyl ether under nitrogen atmosphere . This reaction produces 3,4-dichlorophenethylamine, which is then further reacted with other reagents to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process, ensuring consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-N-{1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl}propionamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or halide ions (Cl-, Br-) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with different functional groups.

Scientific Research Applications

N-(3,4-dichlorophenyl)-N-{1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl}propionamide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-N-{1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl}propionamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. Detailed studies on its binding affinity and interaction with molecular targets can provide insights into its biological effects and potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-dichlorophenyl)-N-{1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl}propionamide hydrochloride stands out due to its unique combination of functional groups and its versatile applications in various fields. Its distinct chemical structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H29Cl3N2O2

Molecular Weight

471.8 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-N-[1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl]propanamide;hydrochloride

InChI

InChI=1S/C23H28Cl2N2O2.ClH/c1-3-23(28)27(19-6-9-21(24)22(25)16-19)18-11-14-26(15-12-18)13-10-17-4-7-20(29-2)8-5-17;/h4-9,16,18H,3,10-15H2,1-2H3;1H

InChI Key

UCGCVACIAVOCOI-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(C1CCN(CC1)CCC2=CC=C(C=C2)OC)C3=CC(=C(C=C3)Cl)Cl.Cl

Origin of Product

United States

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